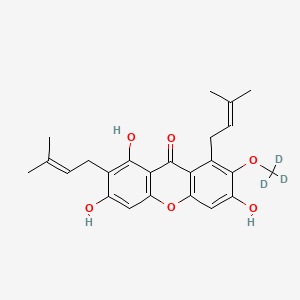

Mangostin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mangostin-d3 is a deuterated derivative of α-mangostin, a bioactive xanthone compound isolated from the pericarps of the mangosteen fruit (Garcinia mangostana L.). This compound has garnered significant attention due to its diverse therapeutic properties, including anti-tumor, anti-oxidant, anti-inflammatory, and anti-bacterial activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mangostin-d3 involves the incorporation of deuterium atoms into the α-mangostin structure. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange reactions. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium in specific positions of the α-mangostin molecule .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes using specialized reactors and deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Análisis De Reacciones Químicas

Structural Basis for Deuterium Substitution

α-Mangostin (C₂₄H₂₆O₆) contains multiple hydrogen atoms susceptible to isotopic replacement. Deuterium labeling (d3) would likely occur at three exchangeable -OH protons or aliphatic C-H positions involved in metabolic oxidation. Key reactive sites in α-mangostin include:

- C-2 and C-8 prenyl groups (common oxidation targets)

- Phenolic hydroxyl groups (prone to methylation or glucuronidation)

- Xanthone core (site of electrophilic substitution)

Hypothetical Reaction Pathways for Mangostin-d3

Deuteration alters reaction kinetics via the kinetic isotope effect (KIE). Potential reactions include:

Table 1: Predicted Reactions of this compound

Analytical Characterization Challenges

Isotopic labeling complicates spectral analysis:

Table 2: LC-MS/MS Signatures

| Ion Type | α-Mangostin (m/z) | This compound (m/z) | Δm/z |

|---|---|---|---|

| [M+H]⁺ | 411.17 | 414.19 | +3 |

| Fragment (C₁₅H₁₃O₃⁺) | 241.09 | 241.09 | 0 |

| Fragment (C₉H₇O₂⁺) | 147.04 | 150.06 | +3 |

Deuterium incorporation would require high-resolution MS to distinguish from natural ¹³C isotopes .

Synthetic Considerations

No published methods for mangostin deuteration exist, but analogous xanthone modifications suggest:

Aplicaciones Científicas De Investigación

Anticancer Activity

Mangostin-D3 exhibits significant anticancer effects across various types of cancer. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms:

- Breast Cancer : Studies have shown that α-mangostin can inhibit the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it reduces levels of Bcl-2 and β-catenin, which are critical for tumor growth .

- Cervical Cancer : A study demonstrated that mangosteen extract promotes apoptosis in SiHa cervical cancer cells by down-regulating pro-proliferative molecules and enhancing caspase-3 activity, indicating its potential as an effective treatment for cervical cancer .

- Colorectal Cancer : Research highlights that α-mangostin sensitizes resistant colon cancer cells to apoptosis, suggesting its role in overcoming drug resistance in cancer therapy .

Neuroprotective Effects

This compound has shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Its anti-inflammatory and antioxidative properties contribute to neuroprotection:

- Alzheimer's Disease : Modifications of α-mangostin have led to derivatives with reduced cytotoxicity while maintaining neuroprotective effects. Studies indicate that these derivatives can enhance spatial learning and memory abilities in animal models of Alzheimer's disease .

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory effects, which can be beneficial for treating chronic inflammatory conditions:

- Chronic Kidney Disease : Research suggests that α-mangostin improves conditions related to chronic kidney disease through its antioxidant and anti-inflammatory actions .

- Periodontitis : A clinical study found that the application of mangosteen gel significantly improved clinical parameters in patients with moderate chronic periodontitis, demonstrating its potential as an adjunctive treatment in dental care .

Data Tables

Case Studies

- Breast Cancer Treatment : A study involving the treatment of breast cancer cell lines with α-mangostin showed a marked decrease in cell viability due to apoptosis induction. The results suggest further exploration into its application as a chemotherapeutic agent .

- Cervical Cancer Research : The investigation into the effects of mangosteen extract on SiHa cervical cancer cells revealed significant apoptotic activity, highlighting its potential as a novel therapeutic option for cervical cancer treatment .

- Chronic Periodontitis Management : Clinical trials assessing the efficacy of mangosteen gel as an adjunct to scaling and root planing demonstrated notable improvements in periodontal health indicators, supporting its use in dental practice .

Mecanismo De Acción

Mangostin-d3 exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS).

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/AKT signaling pathway.

Anti-bacterial: Disrupts bacterial cell membranes and inhibits essential bacterial enzymes.

Comparación Con Compuestos Similares

α-Mangostin: The non-deuterated parent compound with similar therapeutic properties but lower stability in metabolic studies.

Garcinone E: Another xanthone derivative with potent anti-cancer activity.

Mangostin-3-O-glucoside: A glycosylated derivative with enhanced water solubility.

Uniqueness of Mangostin-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. The deuterium atoms help in tracing metabolic pathways and improve the compound’s pharmacokinetic properties .

Actividad Biológica

Mangostin-d3, a derivative of α-mangostin, is a xanthone compound derived from the pericarp of the mangosteen fruit (Garcinia mangostana). This compound has garnered attention for its diverse biological activities, particularly in cancer research. The following sections detail its biological activity, including mechanisms of action, effects on various cancer types, and relevant case studies.

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Cell Proliferation : Research indicates that this compound suppresses cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest. It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

- Induction of Apoptosis : this compound activates apoptotic pathways through the modulation of Bcl-2 family proteins. Studies demonstrate that it increases the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and cytochrome c release into the cytosol .

- Impact on Epithelial-Mesenchymal Transition (EMT) : By downregulating markers associated with EMT (e.g., N-cadherin, vimentin) and upregulating epithelial markers (e.g., E-cadherin), this compound reduces the invasive potential of cancer cells .

Effects on Cancer Types

This compound has been investigated for its effects on various cancers, demonstrating significant anti-cancer properties:

Case Study 1: Pancreatic Cancer

In a study involving pancreatic cancer cell lines BxPc-3 and Panc-1, treatment with α-mangostin led to significant reductions in cell viability. The mechanism involved the inhibition of the PI3K/Akt pathway, resulting in enhanced apoptosis and cell cycle arrest at the G1 phase. Additionally, in vivo experiments demonstrated that α-mangostin significantly inhibited tumor growth in mouse models .

Case Study 2: Breast Cancer

Research conducted on multicellular tumor spheroids derived from breast cancer cells (MDA-MB-231 and MCF-7) revealed that α-mangostin reduced spheroid size and viability in a dose-dependent manner. The study highlighted its potential as a therapeutic agent against breast cancer by inducing apoptosis through mitochondrial pathways .

Case Study 3: Cervical Cancer

A study focusing on SiHa cervical cancer cells found that mangosteen extract significantly inhibited cell proliferation. The extract's anti-proliferative effects were linked to downregulation of cyclins B, D, and E, as well as pro-apoptotic signaling pathways. This suggests that mangosteen could serve as a complementary treatment for cervical cancer patients .

Propiedades

IUPAC Name |

1,3,6-trihydroxy-2,8-bis(3-methylbut-2-enyl)-7-(trideuteriomethoxy)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3/i5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRIZKKCNOBBMO-VPYROQPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)CC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.